molecular formula C17H16ClN3O2 B2464697 N1-(4-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide CAS No. 1101206-05-6

N1-(4-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide

Cat. No. B2464697
CAS RN: 1101206-05-6
M. Wt: 329.78
InChI Key: LQIUVNHWRWCOIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide, also known as CID 128674, is a small molecule that has been the subject of scientific research due to its potential therapeutic properties. It belongs to the class of indoline-2-carboxamides and has a molecular weight of 335.8 g/mol.

Scientific Research Applications

Molecular Interaction Studies

A study focused on understanding the molecular interactions of a potent and selective antagonist for the CB1 cannabinoid receptor, illustrating the compound's engagement with the receptor and providing insights into its potential therapeutic applications in modulating cannabinoid receptor activity (Shim et al., 2002). This research sheds light on the structural and functional dynamics of receptor-ligand interactions, contributing to the development of more effective drug candidates targeting cannabinoid receptors.

Neuroimaging Agent Development

Another study emphasizes the synthesis and characterization of radioligands for positron emission tomography (PET) imaging of brain receptors, specifically targeting the peripheral benzodiazepine receptor. The development of tracer kinetic models to describe the kinetics of such ligands in the brain highlights the compound's utility in neuroimaging, aiding in the diagnosis and monitoring of neurological conditions (Kropholler et al., 2005).

Antimicrobial Agent Synthesis

Research into the synthesis of compounds for potential antimicrobial applications demonstrates the broader impact of such molecules in addressing global health challenges. The creation and evaluation of novel compounds with antibacterial and antifungal activities illustrate the compound's role in the ongoing search for new treatments against resistant microbial strains (Desai et al., 2011).

Cannabinoid Receptor Antagonists

Exploration of new synthetic cannabinoid CB1 receptor antagonists like AM281 underlines the pursuit of alternatives to conventional drugs, with implications for understanding drug abuse potential and developing safer therapeutic options. Such studies contribute to the nuanced understanding of drug-receptor interactions and the behavioral effects of drug exposure (Botanas et al., 2015).

Novel Drug Discovery

Investigations into novel compounds for their potential in treating various diseases, such as the synthesis and evaluation of NESS 0327, a new synthetic cannabinoid CB1 receptor antagonist, highlight the ongoing efforts in drug discovery and development. This research not only expands the chemical repertoire for targeting specific receptors but also enhances our understanding of the therapeutic potential of cannabinoid receptor antagonists (Ruiu et al., 2003).

properties

IUPAC Name

1-N-(4-chlorophenyl)-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-19-16(22)15-10-11-4-2-3-5-14(11)21(15)17(23)20-13-8-6-12(18)7-9-13/h2-9,15H,10H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIUVNHWRWCOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide

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